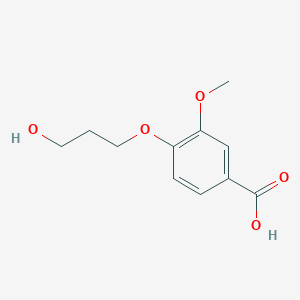![molecular formula C14H18O2 B8691787 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE](/img/structure/B8691787.png)
2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE: is an organic compound that features a cyclohexanone ring substituted with a 3-methoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE typically involves the alkylation of cyclohexanone with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings.
Mécanisme D'action
The mechanism of action of 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy group and the cyclohexanone ring play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-(3-Methoxyphenyl)-cyclohexanone: Similar structure but lacks the benzyl group.
2-(4-Methoxybenzyl)-cyclohexanone: Similar structure but with a methoxy group at the para position.
2-(3-Methoxybenzyl)-cyclopentanone: Similar structure but with a cyclopentanone ring instead of cyclohexanone.
Uniqueness: 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE is unique due to the presence of both the methoxybenzyl group and the cyclohexanone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-[(3-methoxyphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-16-13-7-4-5-11(10-13)9-12-6-2-3-8-14(12)15/h4-5,7,10,12H,2-3,6,8-9H2,1H3 |
Clé InChI |
KFTYDTJYPQAGHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CC2CCCCC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
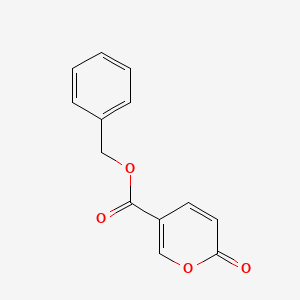

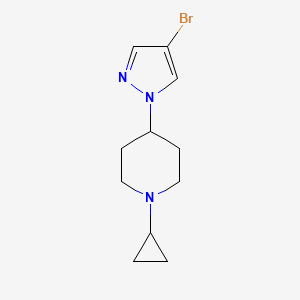
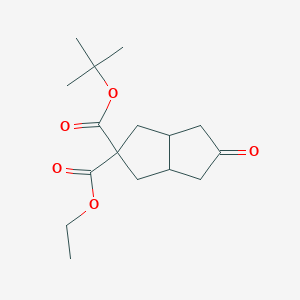
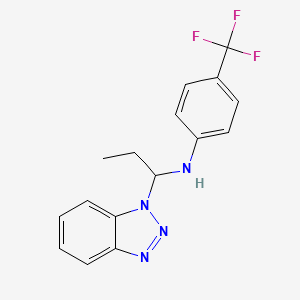
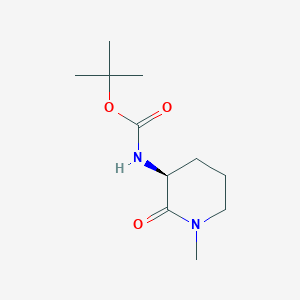
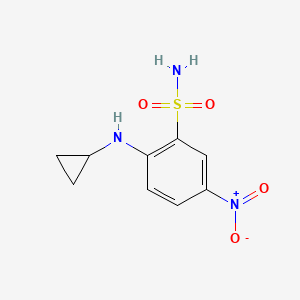
![3(2H)-Benzofuranone, 6-hydroxy-2-[(3-hydroxyphenyl)methylene]-](/img/structure/B8691758.png)
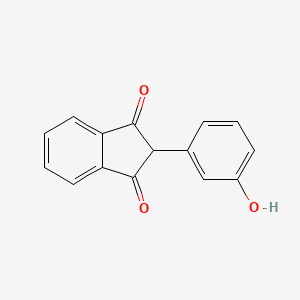
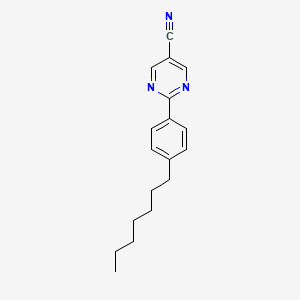
![4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione](/img/structure/B8691779.png)
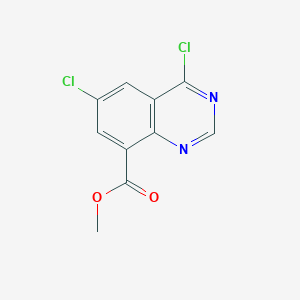
![2-[1-(3-chloro-pyrazin-2-yl)-piperidin-4-yl]-5-cyclopropyl-1H-benzoimidazole](/img/structure/B8691800.png)
